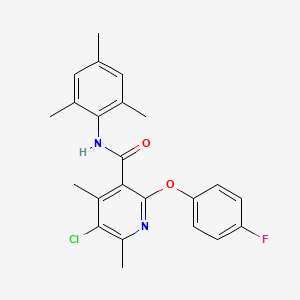
5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide
描述
5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide, also known as CFM-2, is a chemical compound that has been studied extensively for its potential therapeutic applications. CFM-2 is a member of the nicotinamide family of compounds and is structurally similar to nicotinamide adenine dinucleotide (NAD+), an important cofactor in many biological processes. In
作用机制
The mechanism of action of 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide involves its inhibition of PARP activity. PARP is an enzyme that plays a key role in DNA repair, and its inhibition can lead to the accumulation of DNA damage and cell death. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has also been shown to inhibit the activity of other enzymes involved in DNA repair, including DNA-dependent protein kinase (DNA-PK) and ataxia-telangiectasia mutated (ATM) kinase. These effects on DNA repair pathways make 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide a potential therapeutic agent in cancer treatment.
Biochemical and Physiological Effects:
5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of PARP activity, 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in animal models of inflammation. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to cross the blood-brain barrier, making it a potential therapeutic agent for neurodegenerative disorders.
实验室实验的优点和局限性
5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has several advantages for use in lab experiments. It is a highly pure compound that can be synthesized in large quantities. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to have low toxicity in animal models, making it suitable for use in in vivo studies. However, 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has some limitations for use in lab experiments. Its mechanism of action involves the inhibition of DNA repair pathways, which can lead to off-target effects. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide can also have variable effects depending on the cell type and experimental conditions, making it important to carefully design experiments to ensure reproducibility.
未来方向
There are several future directions for research on 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide. One area of interest is its potential therapeutic applications in cancer treatment. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to have promising results in preclinical studies, and further research is needed to determine its efficacy in human clinical trials. Another area of interest is the potential use of 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide in neurodegenerative disorders. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential therapeutic applications in humans. Finally, there is potential for the development of new compounds based on the structure of 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide, which could have improved efficacy and reduced off-target effects.
科学研究应用
5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which can lead to cell death in cancer cells. 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, 5-chloro-2-(4-fluorophenoxy)-N-mesityl-4,6-dimethylnicotinamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
属性
IUPAC Name |
5-chloro-2-(4-fluorophenoxy)-4,6-dimethyl-N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O2/c1-12-10-13(2)21(14(3)11-12)27-22(28)19-15(4)20(24)16(5)26-23(19)29-18-8-6-17(25)7-9-18/h6-11H,1-5H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJZIRATLBTTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=C(C(=C(N=C2OC3=CC=C(C=C3)F)C)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3'-[(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(methylenethio)]bis(7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine)](/img/structure/B4298169.png)
![10-decyl-1-nitro-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B4298177.png)
![2,2'-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis(N-{4-[chloro(difluoro)methoxy]phenyl}acetamide)](/img/structure/B4298179.png)
![N-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl]-4-fluorobenzamide](/img/structure/B4298192.png)
![N-[2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl]nicotinamide](/img/structure/B4298193.png)
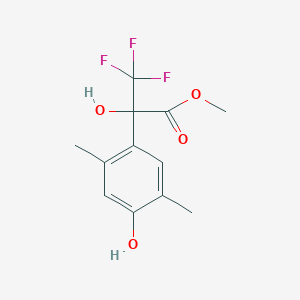
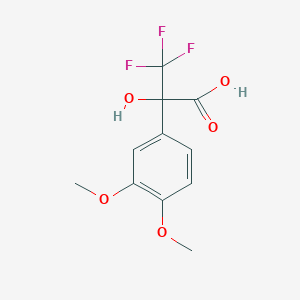
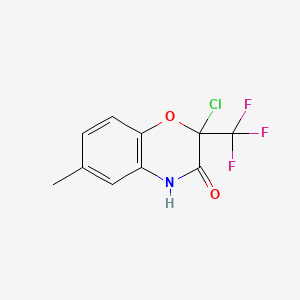
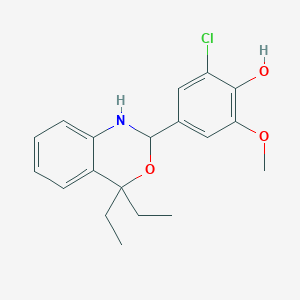
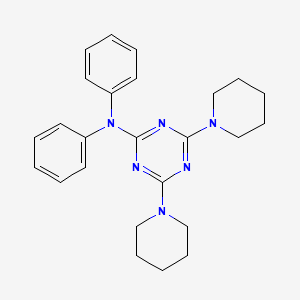
![ethyl 4,6-diphenyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4298236.png)
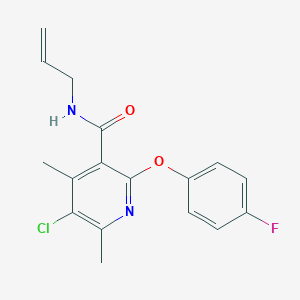
![3-benzyl-6-isopropyl-2-[(3-methylbutyl)thio]-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4298252.png)
![2-(3,4-diethoxyphenyl)-N-(2-fluorobenzyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B4298269.png)